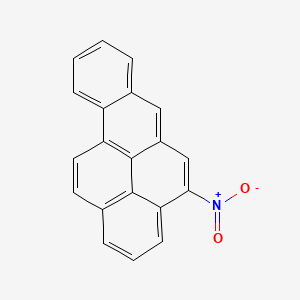
4-Nitrobenzo(a)pyrene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Nitrobenzo(a)pyrene is a polycyclic aromatic hydrocarbon (PAH) derivative, specifically a nitrated PAH. It is a compound of significant interest due to its environmental presence and potential health impacts. This compound is formed through the nitration of benzo(a)pyrene, a well-known carcinogen found in substances like coal tar, tobacco smoke, and grilled meats . The addition of a nitro group to benzo(a)pyrene enhances its reactivity and toxicity, making it a subject of extensive research in environmental chemistry and toxicology .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Nitrobenzo(a)pyrene typically involves the nitration of benzo(a)pyrene. This process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled conditions. The reaction is highly exothermic and requires careful temperature control to prevent decomposition of the reactants and products .
Industrial Production Methods
Industrial production of this compound is not common due to its toxic nature and limited commercial applications. it can be produced in laboratory settings for research purposes using the aforementioned nitration process. The production involves strict safety protocols to handle the hazardous chemicals and manage the toxic by-products .
Analyse Des Réactions Chimiques
Types of Reactions
4-Nitrobenzo(a)pyrene undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form various quinones and other oxygenated derivatives.
Reduction: The nitro group can be reduced to an amino group under specific conditions.
Substitution: Electrophilic substitution reactions can occur, particularly at positions adjacent to the nitro group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation or the use of reducing agents like tin(II) chloride in hydrochloric acid.
Substitution: Reactions often involve reagents like halogens or nitrating agents under acidic conditions.
Major Products Formed
Oxidation: Quinones and other oxygenated PAHs.
Reduction: Aminobenzo(a)pyrene derivatives.
Substitution: Various substituted nitrobenzo(a)pyrene compounds.
Applications De Recherche Scientifique
4-Nitrobenzo(a)pyrene is primarily used in scientific research to study its environmental impact, toxicological properties, and potential health effects. Its applications include:
Environmental Chemistry: Studying its formation, distribution, and degradation in the environment.
Toxicology: Investigating its carcinogenic and mutagenic properties.
Analytical Chemistry: Developing methods for detecting and quantifying PAHs and their derivatives in environmental samples
Mécanisme D'action
The toxic effects of 4-Nitrobenzo(a)pyrene are primarily mediated through its interaction with cellular macromolecules. The compound can undergo metabolic activation to form reactive intermediates that bind to DNA, leading to mutations and potentially cancer. The aryl hydrocarbon receptor (AhR) pathway plays a crucial role in mediating its effects, including oxidative stress, inflammation, and genetic toxicity .
Comparaison Avec Des Composés Similaires
4-Nitrobenzo(a)pyrene can be compared with other nitrated PAHs, such as:
- 1-Nitropyrene
- 2-Nitrofluoranthene
- 3-Nitrobenzo(a)pyrene
- 6-Nitrobenzo(a)pyrene
These compounds share similar structural features but differ in their mutagenic and carcinogenic potencies. For instance, 6-Nitrobenzo(a)pyrene is a weaker mutagen compared to 1- and 3-Nitrobenzo(a)pyrene . The position of the nitro group significantly influences the reactivity and biological activity of these compounds .
Propriétés
Numéro CAS |
109345-47-3 |
|---|---|
Formule moléculaire |
C20H11NO2 |
Poids moléculaire |
297.3 g/mol |
Nom IUPAC |
4-nitrobenzo[a]pyrene |
InChI |
InChI=1S/C20H11NO2/c22-21(23)18-11-14-10-13-4-1-2-6-15(13)16-9-8-12-5-3-7-17(18)19(12)20(14)16/h1-11H |
Clé InChI |
PMACLRKUWODJAN-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C3=C4C(=CC2=C1)C=C(C5=CC=CC(=C54)C=C3)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N~1~,N~1~-Bis[(4-aminophenyl)methyl]benzene-1,4-diamine](/img/structure/B14334017.png)
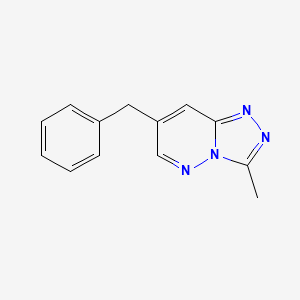
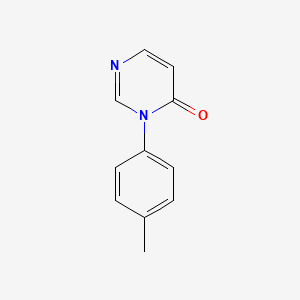
![3,5-Dichloro-4-[1,2-diamino-2-(2,6-dichloro-4-hydroxyphenyl)ethyl]phenol;platinum(2+);sulfate;dihydrate](/img/structure/B14334035.png)
![Pyrido[2,3-d]pyrimidin-4(3H)-one, 5,7-dimethyl-2-(methylthio)-3-phenyl-](/img/structure/B14334042.png)
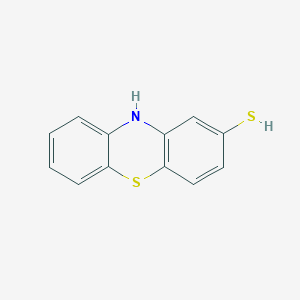
-](/img/structure/B14334052.png)
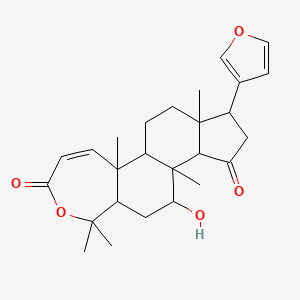
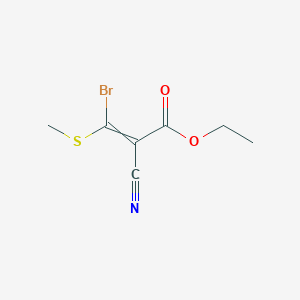

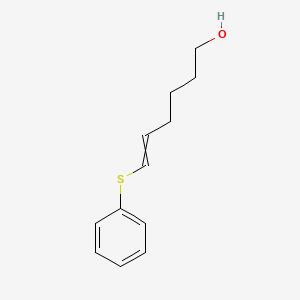
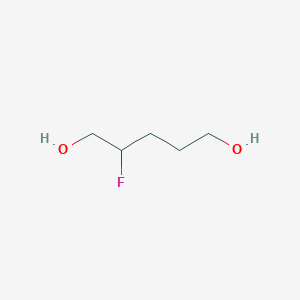
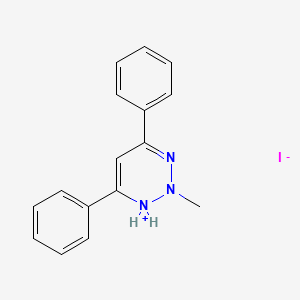
![1H-Pyrazole, 4,5-dihydro-1-[4-[(4-nitrophenyl)azo]phenyl]-3,5-diphenyl-](/img/structure/B14334109.png)
